

1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxycyclohexa-1,4-diene**

Cat. No.: **B1329487**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-Methoxycyclohexa-1,4-diene** (CAS No. 2886-59-1), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its safety and handling information. This guide is intended to serve as a comprehensive resource for laboratory and drug development professionals engaged in synthetic organic chemistry.

Chemical and Physical Properties

1-Methoxycyclohexa-1,4-diene, also known as 2,5-dihydroanisole, is a cyclic enol ether. Its physical and chemical properties are summarized in the tables below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

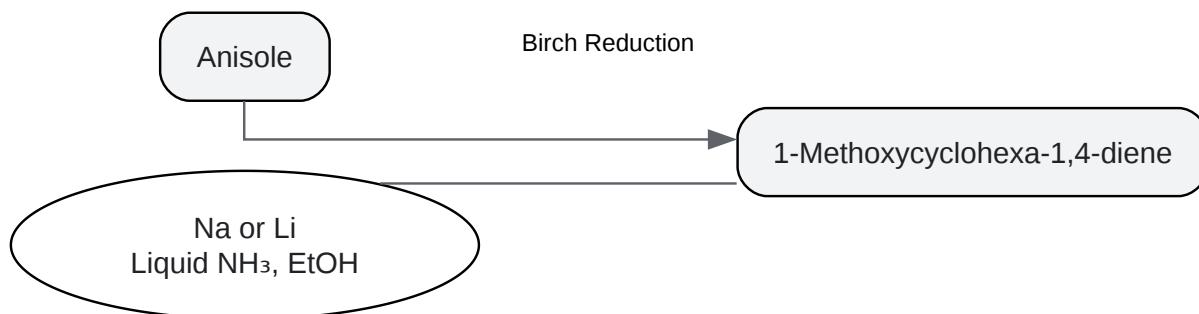
Table 1: Compound Identification

Identifier	Value
CAS Number	2886-59-1 [1] [2] [3] [8]
Molecular Formula	C ₇ H ₁₀ O [1] [2] [3] [8]
IUPAC Name	1-methoxycyclohexa-1,4-diene [2]
Synonyms	1-Methoxy-1,4-cyclohexadiene, 2,5-Dihydroanisole [3]
EC Number	220-747-8 [1] [3]
InChI Key	RGXIXVNKYUAKHS-UHFFFAOYSA-N [1] [2] [3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	110.15 g/mol [3]
Form	Liquid [3] [4]
Color	Clear, almost colorless to faint yellow [4]
Boiling Point	148-150 °C (lit.) [3] [4]
Density	0.94 g/mL at 25 °C (lit.) [3] [4]
Refractive Index	n _{20/D} 1.475 (lit.) [3] [4]
Flash Point	36 °C (96.8 °F) - closed cup [3]

Table 3: Safety Information

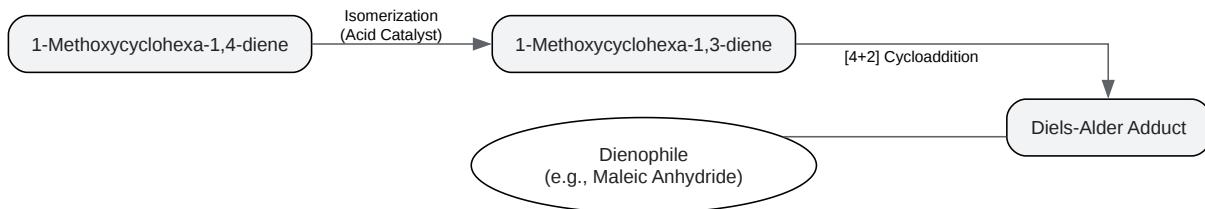

Hazard Category	GHS Classification
Pictogram	GHS02 (Flammable)
Signal Word	Warning[3]
Hazard Statement	H226: Flammable liquid and vapor[3]
Storage Class	3 (Flammable liquids)[3]
WGK	3[3]

Synthesis and Reactions

1-Methoxycyclohexa-1,4-diene is a key intermediate in organic synthesis, primarily prepared via the Birch reduction of anisole. Its reactivity is characterized by the ability to undergo isomerization to the conjugated 1,3-diene, which can then participate in Diels-Alder reactions. Additionally, the methylene bridge is susceptible to deprotonation and subsequent alkylation.

Synthesis via Birch Reduction

The most common laboratory synthesis of **1-Methoxycyclohexa-1,4-diene** involves the Birch reduction of anisole. This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia with a proton source, such as an alcohol.



[Click to download full resolution via product page](#)

*Workflow for the synthesis of **1-Methoxycyclohexa-1,4-diene**.*

Isomerization and Diels-Alder Reaction

1-Methoxycyclohexa-1,4-diene can be isomerized to the more thermodynamically stable 1-methoxycyclohexa-1,3-diene. This conjugation is typically acid-catalyzed and allows the resulting diene to act as a potent diene in Diels-Alder cycloadditions.

[Click to download full resolution via product page](#)

Reaction pathway from 1,4-diene to a Diels-Alder adduct.

Experimental Protocols

Synthesis of 1-Methoxycyclohexa-1,4-diene from Anisole (Birch Reduction)

Objective: To synthesize **1-Methoxycyclohexa-1,4-diene** via the Birch reduction of anisole.

Materials:

- Anisole
- Lithium metal
- Anhydrous liquid ammonia
- Anhydrous ethanol
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and an addition funnel.

Procedure:

- Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).
- Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.
- To the liquid ammonia, add anisole (0.2 mol) dissolved in anhydrous diethyl ether (50 mL).
- Carefully add small pieces of lithium metal (0.44 mol) to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
- After the addition of lithium is complete, stir the reaction mixture for 2 hours at -78 °C.
- Quench the reaction by the slow, dropwise addition of anhydrous ethanol (0.88 mol) until the blue color disappears.
- Allow the ammonia to evaporate overnight under a stream of inert gas.
- To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL).
- Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation to yield **1-Methoxycyclohexa-1,4-diene**.

Alkylation of 1-Methoxycyclohexa-1,4-diene

Objective: To perform an alkylation at the C4 position of **1-Methoxycyclohexa-1,4-diene**.[\[2\]](#)

Materials:

- **1-Methoxycyclohexa-1,4-diene**
- Potassamide in liquid ammonia
- Alkyl bromide (e.g., methyl iodide, ethyl bromide)
- Anhydrous liquid ammonia
- Ferric chloride (catalytic amount)
- Potassium metal
- Anhydrous diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Prepare potassamide *in situ* by adding potassium metal (0.025 mol) to anhydrous liquid ammonia (80 mL) containing a catalytic amount of ferric chloride.
- To the freshly prepared potassamide solution, add **1-Methoxycyclohexa-1,4-diene** (20 mmol) with stirring. A dark red solution should form.
- After stirring vigorously for 10 minutes, quench the reaction by adding an excess of the desired alkyl bromide.
- Allow the ammonia to evaporate slowly.
- Add water to the residue and thoroughly extract the organic material with diethyl ether.
- Wash the combined ethereal solution with water until neutral, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent and distill the residual oil under reduced pressure to obtain the alkylated product.[\[2\]](#)

Isomerization and In Situ Diels-Alder Reaction

Objective: To isomerize **1-Methoxycyclohexa-1,4-diene** to the 1,3-isomer and trap it in situ with a dienophile.

Materials:

- **1-Methoxycyclohexa-1,4-diene**
- Maleic anhydride (dienophile)
- p-Toluenesulfonic acid (catalyst)
- Anhydrous toluene

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve **1-Methoxycyclohexa-1,4-diene** (10 mmol) and maleic anhydride (10 mmol) in anhydrous toluene (50 mL).
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- The Diels-Alder adduct may precipitate from the solution upon cooling. If so, collect the product by filtration.
- If the product remains in solution, remove the toluene under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Applications in Synthesis

1-Methoxycyclohexa-1,4-diene is a valuable precursor in organic synthesis. Its primary applications include:

- Synthesis of Cyclohexenones: The enol ether functionality can be hydrolyzed under acidic conditions to reveal a ketone. This, combined with the Diels-Alder reaction, provides a route to highly functionalized cyclohexenone derivatives.
- Formation of Aromatic Compounds: The diene can be readily aromatized, which is a driving force in certain reaction sequences.
- Preparation of Ruthenium Complexes: It reacts with ruthenium salts to form organometallic complexes that can be used as precursors for the deposition of ruthenium films.[4][5]

Conclusion

1-Methoxycyclohexa-1,4-diene is a versatile and important building block in modern organic synthesis. This guide provides essential data and detailed protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and reactivity, as outlined in this document, is crucial for its successful application in the synthesis of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diels–Alder reaction of β -fluoro- β -nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Methoxycyclohexa-1,4-diene | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]

- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329487#1-methoxycyclohexa-1-4-diene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com